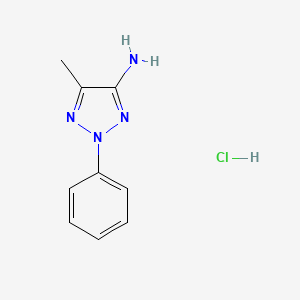

5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amin-hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives often involves the interaction of various intermediates with reagents to form the desired triazole core. For instance, the interaction of an intermediate chromeno pyrimidine with hydrazonyl halides can furnish triazine derivatives, which are structurally related to triazoles . Similarly, the reaction of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate with acetic anhydride leads to acetylated products, indicating the reactivity of triazole derivatives towards acylation .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using spectroscopic methods such as NMR, FTIR, and X-ray diffraction. For example, the crystal structure of a thiazol-2-amine derivative was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and a three-dimensional network structure . Similarly, the planarity of the triazolo[1,5-a][1,3,5]triazine heterocyclic core and the involvement of amino groups in π-electron delocalization were observed .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including aminomethylation, which involves the nitrogen atom of the thioamide group . The solvent-free interaction between triazines and triazol-3-amines indicates the possibility of ipso-substitution reactions . Additionally, the synthesis of 7-amino-substituted triazolo[1,5-a][1,3,5]triazin-5-amines shows the chemo- and regioselectivity of triazine ring closure reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be studied using techniques like HPLC, GC-MS, and multinuclear NMR spectroscopy. The susceptibility to acetylation and the pathways of formation for acetylated isomers have been explored for methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate . The crystal packing and intermolecular hydrogen bonding patterns contribute to the stability of the molecular structure . Proton tautomerism and stereoisomerism have also been studied, revealing the preferred tautomeric forms and conformational arrangements of thiazolone derivatives .

Wissenschaftliche Forschungsanwendungen

- Forschung: Eine Reihe von 2-Phenyl-5-methyl-2H-1,2,3-triazol-4-carbonsäure/Carbohydrazid-Derivaten wurde als Analoga von Febuxostat (einem bekannten XO-Inhibitor) synthetisiert. Unter diesen Verbindungen zeigten Carbonsäurederivate (7a–h und 8a–h) eine hohe Wirksamkeit im submikromolaren/nanomolaren Bereich .

- Zukünftige Richtungen: Forscher könnten die Synthese verwandter Verbindungen erforschen und deren antibakterielle Aktivität bewerten .

- Nützlichkeit: Es kann zum Aufbau von Arzneimittelmolekülen und bioaktiven Verbindungen verwendet werden. Beispielsweise könnte es bei der Synthese des Arzneimittelmoleküls Suvorexant Anwendung finden .

Xanthinoxidase-Hemmung

Antibakterielle Aktivität

Organische Synthese und Pharmazeutische Chemie

Neuroprotektive und Entzündungshemmende Eigenschaften

Safety and Hazards

The safety data sheet for this chemical indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

Target of Action

The primary target of 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride is xanthine oxidase (XO), an enzyme involved in purine metabolism . This compound has been evaluated for its in vitro xanthine oxidase inhibitory activity .

Mode of Action

5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride interacts with xanthine oxidase, inhibiting its activity

Biochemical Pathways

By inhibiting xanthine oxidase, 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride affects the purine degradation pathway . This can lead to a decrease in the production of uric acid, a byproduct of this pathway, which may have implications in conditions like gout where uric acid levels are elevated.

Result of Action

The inhibition of xanthine oxidase by 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride can lead to a decrease in the production of uric acid . This could potentially alleviate symptoms in conditions like gout, where uric acid accumulation causes painful inflammation.

Biochemische Analyse

Biochemical Properties

5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride has been found to exhibit potent inhibitory activity against xanthine oxidase (XO), an enzyme involved in purine metabolism . This suggests that it may interact with this enzyme and potentially other biomolecules in the body.

Molecular Mechanism

It has been suggested that it acts as a mixed-type inhibitor of xanthine oxidase, indicating that it may bind to the active site of this enzyme .

Temporal Effects in Laboratory Settings

Triazole compounds are known for their high chemical stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its inhibitory activity against xanthine oxidase , it may be involved in the metabolic pathway of purine degradation.

Eigenschaften

IUPAC Name |

5-methyl-2-phenyltriazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c1-7-9(10)12-13(11-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H2,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYWTQYSLBIIHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)

![5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2552634.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2552637.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B2552638.png)

![6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552640.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2552642.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2552644.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)